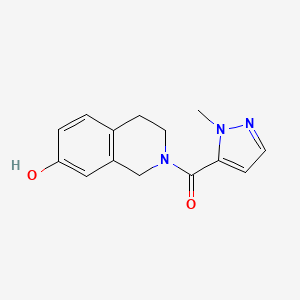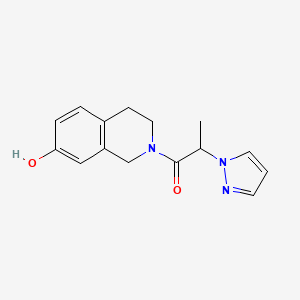![molecular formula C15H19NO3 B7587800 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587800.png)
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as PPAA, is a chemical compound that belongs to the class of pyrrolidine carboxylic acids. PPAA is a synthetic analog of proline, which is an amino acid that is essential for the biosynthesis of proteins. PPAA has been found to have various biochemical and physiological effects, which have made it a subject of interest for scientific research.
Mécanisme D'action
The mechanism of action of 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it is believed that this compound works by modulating the activity of various enzymes and signaling pathways that are involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are enzymes involved in inflammation. This compound has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). This compound has also been shown to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). This compound has been found to have neuroprotective effects, as it has been shown to reduce the levels of oxidative stress and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has several advantages for lab experiments. It is a stable and soluble compound, which makes it easy to handle and use in experiments. This compound has been shown to have low toxicity, which makes it a safe compound to use in animal models. However, there are also some limitations to using this compound in lab experiments. This compound has a relatively short half-life, which means that it may need to be administered frequently in experiments. This compound also has limited solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound and to determine the optimal dosing and administration regimens for this compound in animal models and humans. Another area of interest is the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to determine the efficacy and safety of this compound in these conditions. Additionally, further research is needed to understand the long-term effects of this compound on human health and to determine whether it has any potential side effects.
Méthodes De Synthèse
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid can be synthesized by the reaction of 3-phenylpropanoic acid and pyrrolidine in the presence of a catalyst. This reaction results in the formation of this compound as a white crystalline solid.
Applications De Recherche Scientifique
2-[1-(3-Phenylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied for its potential use in the treatment of various diseases and conditions. It has been found to have anti-inflammatory, anti-oxidant, and neuroprotective properties. This compound has been shown to reduce the levels of pro-inflammatory cytokines, which are involved in the development of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-14(9-8-12-5-2-1-3-6-12)16-10-4-7-13(16)11-15(18)19/h1-3,5-6,13H,4,7-11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHHJEZLLGBGAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2=CC=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)


![3-[1-(5-Methylthiophen-2-yl)ethylsulfamoyl]benzoic acid](/img/structure/B7587744.png)
![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-[1-(2-Imidazo[1,2-a]pyridin-2-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587771.png)
![2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)




![4,6-Dimethyl-2-[methyl-[(2-methylfuran-3-yl)methyl]amino]pyridine-3-carbonitrile](/img/structure/B7587830.png)